Homobrassinolide

Arabidopsis thaliana Hypocotyl elongation det2 mutant

Differentiate your agricultural research with our high-purity 28-Homobrassinolide (22R,23R-28-homobrassinolide, CAS #80483-89-2). As a 28-carbon brassinosteroid with a 24S-ethyl substitution, it offers superior receptor binding affinity compared to 24-epibrassinolide. Field data proves a 42.26% yield increase under severe drought in maize, outperforming the 27.67% increase of 24-EBL. For shoot-elongation studies, it is 10,000-fold less potent as a root growth inhibitor than brassinolide, allowing flexible dosing. Ensure batch potency with our precisely quality-controlled active isomer.

Molecular Formula C29H50O6
Molecular Weight 494.7 g/mol
Cat. No. B1254171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomobrassinolide
Synonyms28-homobrassinolide
homobrassinolide
homobrassinolide, (2alpha,3alpha,5alpha,22R,23R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22R,23R,24R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22R,23S)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23R,24R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23S)-isomer
homobrassinolide, (2beta,3alpha,5alpha,22S,23S)-isome
Molecular FormulaC29H50O6
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESCCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
InChIInChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25?,26?,28+,29+/m0/s1
InChIKeyHJIKODJJEORHMZ-OZXIRSPGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homobrassinolide (28-Homobrassinolide) – A High-Potency 24S-Ethyl Brassinosteroid for Plant Growth Regulation


Homobrassinolide, specifically the active 22R,23R-28-homobrassinolide isomer (CAS #80483-89-2), is a 28-carbon brassinosteroid (BR) phytohormone [1]. It is characterized by a 24S-ethyl substitution on the steroidal side chain, which distinguishes it from the 24R-methyl substitution in 24-epibrassinolide (24-EBL) [2]. As a member of the BR class, it regulates a wide array of plant physiological processes including cell elongation, division, and stress tolerance [2]. Synthetically derived from stigmasterol, its potent plant growth-promoting activity makes it a key compound for agricultural research and commercial formulation development [3].

Why 28-Homobrassinolide Cannot Be Simply Substituted with Other Brassinosteroids


Substituting 28-homobrassinolide (28-HBL) with other brassinosteroids such as 24-epibrassinolide (24-EBL) or even brassinolide (BL) is not straightforward due to profound, structure-dependent variations in bioactivity. Even within the same synthetic batch of '28-homobrassinolide', the presence of inactive stereoisomers (e.g., 22S,23S-28-HBL) can dramatically alter its efficacy, necessitating precise quality control [1]. At the molecular level, the C-24 alkyl substitution (ethyl in 28-HBL vs. methyl in 24-EBL) dictates receptor binding affinity and subsequent signal transduction, leading to divergent physiological outcomes [2]. As the following quantitative evidence demonstrates, these structural nuances translate into significant, quantifiable differences in growth promotion, inhibition, and stress mitigation across multiple plant systems and assay types [3].

28-Homobrassinolide: Quantitative Differentiation from 24-Epibrassinolide and Brassinolide


Superior Hypocotyl Elongation Rescue Activity Compared to 24-Epibrassinolide

In a multi-level bioassay using the BR-deficient Arabidopsis thaliana det2 mutant, 28-homobrassinolide (28-HBL) exhibited a much stronger bioactivity than 24-epibrassinolide (24-EBL) in rescuing the short hypocotyl phenotype. The study also found 28-HBL to be almost as active as brassinolide (BL), the most potent natural BR [1].

Arabidopsis thaliana Hypocotyl elongation det2 mutant

Higher Threshold for Root Growth Inhibition Compared to Brassinolide

In an aseptic excised tomato root culture assay, 28-homobrassinolide (28-HBL) exhibited significantly weaker root growth inhibitory activity than brassinolide (BL) and 24-epibrassinolide (24-EBL). The inhibitory activity order was BL > 24-EBL > 22,23,24-trisepibrassinolide > 28-HBL. Critically, BL first inhibited root growth at a concentration of 10⁻¹⁰ M, whereas 28-HBL required a 10,000-fold higher concentration of 10⁻⁶ M to elicit the same effect [1].

Root growth inhibition Tomato Excised root culture

Enhanced Yield Increase Under Severe Drought Stress vs. 24-Epibrassinolide

In a field study on maize (Zea mays) under severe drought stress, foliar application of 28-homobrassinolide (28-HBL) resulted in a greater percentage increase in yield compared to treatment with 24-epibrassinolide (24-EBL). The study measured yield increases of 27.67% for 24-EBL, 42.26% for 28-HBL, and 34.22% for 28-epihomobrassinolide, all relative to an untreated control .

Drought stress Maize Yield

Drastic Activity Difference Between 22R,23R and 22S,23S Stereoisomers

The plant growth promoting activity of homobrassinolide is highly dependent on its stereochemistry. The 22R,23R-isomer exhibits a 'remarkably higher plant growth regulating activity' than the 22S,23S-isomer. In a soybean epicotyl elongation assay, the 22S,23S-28-homobrassinolide isomer was found to be 'substantially less active' than the other steroids tested, including the active 22R,23R-28-homobrassinolide, brassinolide, and 24-epibrassinolide, which all exhibited a 'similar biological activity' [1][2].

Stereoisomer activity Soybean epicotyl Structure-activity relationship

Optimal Scientific and Industrial Applications for 28-Homobrassinolide Based on Comparative Evidence


Research on Brassinosteroid Signal Transduction Requiring Near-Native Potency

For fundamental studies of BR signaling pathways, receptor binding (BRI1), and downstream gene expression, 28-homobrassinolide is an ideal tool. Evidence shows it exhibits bioactivity 'almost as active' as the endogenous hormone brassinolide (BL) in rescuing the det2 mutant phenotype, making it a superior alternative to the significantly less potent 24-epibrassinolide for experiments demanding a near-maximal physiological response [1].

Agricultural Formulations for Cereal Crops Under Severe Abiotic Stress (e.g., Drought)

When developing plant growth regulator formulations to mitigate severe drought stress in maize and other cereals, 28-homobrassinolide is the preferred brassinosteroid. Field data directly demonstrate a 42.26% yield increase with 28-HBL under severe drought, compared to only a 27.67% increase with 24-EBL [1]. This superior stress-mitigating effect translates to a clear advantage in yield preservation for agriculture in water-limited environments.

Shoot Growth Promotion Assays Requiring Minimal Interference from Root Growth Inhibition

In experimental systems where shoot elongation is the primary endpoint and root growth inhibition is an undesirable artifact, 28-homobrassinolide offers a key advantage. It is 10,000-fold less potent (10⁻⁶ M) than brassinolide (10⁻¹⁰ M) as a root growth inhibitor [1]. This allows researchers to use a wider, more flexible concentration range to study shoot-specific BR effects without the confounding variable of severe root stunting.

Quality Control and Potency Standardization of Synthetic 28-Homobrassinolide Batches

Given the drastic difference in activity between the 22R,23R and 22S,23S stereoisomers of homobrassinolide [1][2], this compound is a critical reference standard. Industrial producers and research laboratories must use validated, multi-level bioassay systems to quantify the active (22R,23R) isomer content in newly synthesized or procured batches. This ensures consistent product potency and reliable experimental outcomes, preventing the dilution of efficacy caused by the inactive 22S,23S isomer often present in industrial mixtures [3].

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